(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone
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Overview
Description
(3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone: is a synthetic organic compound that features a unique combination of a fluoromethyl group, an azetidine ring, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group is often introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide or fluoromethyl sulfonates.
Attachment of the Methylthio-Substituted Phenyl Group: This step generally involves coupling reactions such as Suzuki or Stille coupling, where the phenyl group is introduced using organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluoromethyl group can enhance metabolic stability and bioavailability, making it a candidate for drug development. Studies may focus on its activity against specific biological targets or its role as a pharmacophore in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various applications.
Mechanism of Action
The mechanism by which (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
(3-(Chloromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(3-(Fluoromethyl)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone: Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
The presence of the fluoromethyl group in (3-(Fluoromethyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone imparts unique properties such as increased metabolic stability and potential for enhanced biological activity. Compared to its analogs, this compound may exhibit different reactivity and pharmacokinetic profiles, making it a valuable subject for further research.
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c1-16-11-4-2-3-10(5-11)12(15)14-7-9(6-13)8-14/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBHRKOHCBWEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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